6-氟-3-羟基-2,3-二氢-1H-吲哚-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

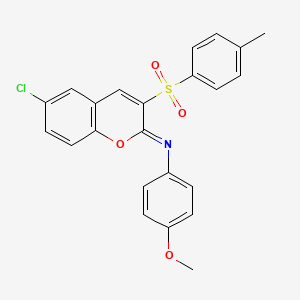

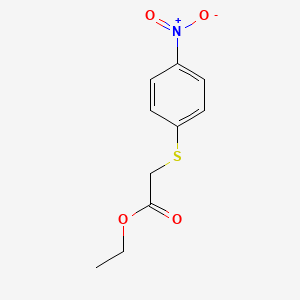

6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular weight of 167.14 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of compounds similar to 6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one, such as 1H- and 2H-indazoles, has been achieved through various strategies. These include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The IUPAC name of this compound is 6-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one . The InChI code is 1S/C8H6FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,10-12H .Physical And Chemical Properties Analysis

6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a powder at room temperature . It has a molecular weight of 167.14 .科学研究应用

Antiviral Applications

6-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has shown potential in antiviral research. Indole derivatives, including this compound, have been synthesized and tested for their efficacy against various viruses. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and other RNA and DNA viruses . The structural flexibility of indole allows for the creation of numerous derivatives, which can be optimized for antiviral properties.

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives make them valuable in the development of new therapeutic agents. Research indicates that modifications to the indole scaffold can result in compounds with significant anti-inflammatory activity, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Applications

Indole compounds, including 6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one, are being explored for their anticancer potential. The indole nucleus is a common feature in many natural and synthetic compounds with known anticancer activity. Researchers are interested in synthesizing various indole derivatives to screen for their ability to inhibit cancer cell growth .

Anti-HIV Applications

Indole derivatives have been studied for their potential to inhibit HIV replication. Compounds with the indole nucleus have been synthesized and tested against HIV-1 and HIV-2 strains, showing promising results in preventing the virus from replicating in infected cells . This research could lead to new treatments for HIV/AIDS.

Antioxidant Applications

The antioxidant activity of indole derivatives is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various chronic diseases. Indole-based compounds are being investigated for their ability to act as antioxidants, potentially contributing to the prevention of diseases caused by oxidative damage .

Antimicrobial Applications

Indole derivatives have also been evaluated for their antimicrobial properties. The ability to combat a wide range of microbial pathogens, including bacteria and fungi, makes these compounds important in the development of new antimicrobial drugs. With increasing antibiotic resistance, there is a pressing need for novel antimicrobials, and indole derivatives could be part of the solution .

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

安全和危害

属性

IUPAC Name |

6-fluoro-3-hydroxy-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,7,11H,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBAJXNPNPVRNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923388.png)

![2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B2923391.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid](/img/structure/B2923392.png)

![N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2923396.png)

![3-((3-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2923398.png)

![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole](/img/structure/B2923401.png)

![7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl](/img/structure/B2923403.png)

![3-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-cyclohexylpropanamide](/img/structure/B2923405.png)

![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)